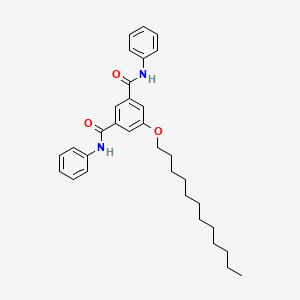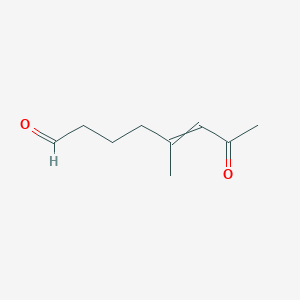
5-Methyl-7-oxooct-5-enal
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-Methyl-7-oxooct-5-enal: is an organic compound with the molecular formula C9H14O2 It is characterized by the presence of a methyl group, a ketone group, and an aldehyde group within its structure
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 5-Methyl-7-oxooct-5-enal can be achieved through several methods. One common approach involves the aldol condensation of 5-methylhexanal with acetone, followed by oxidation to introduce the ketone functionality. The reaction typically requires a base catalyst such as sodium hydroxide and is carried out under controlled temperature conditions to ensure selectivity and yield.
Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and scalability. Catalysts such as palladium on carbon (Pd/C) can be employed to facilitate hydrogenation steps, while advanced oxidation techniques may be used to achieve the desired functional groups.
Analyse Des Réactions Chimiques
Types of Reactions: 5-Methyl-7-oxooct-5-enal undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: The ketone and aldehyde groups can be reduced to alcohols using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: The compound can participate in nucleophilic substitution reactions, where the aldehyde or ketone groups are replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)
Substitution: Various nucleophiles depending on the desired substitution
Major Products Formed:
Oxidation: 5-Methyl-7-oxooctanoic acid
Reduction: 5-Methyl-7-hydroxyoct-5-enal
Substitution: Various substituted derivatives depending on the nucleophile used
Applications De Recherche Scientifique
Chemistry: 5-Methyl-7-oxooct-5-enal is used as an intermediate in the synthesis of more complex organic molecules. Its reactivity makes it a valuable building block in organic synthesis.
Biology: In biological research, this compound can be used to study enzyme-catalyzed reactions involving aldehydes and ketones. It serves as a model substrate for investigating metabolic pathways.
Industry: In the industrial sector, this compound is used in the production of fragrances and flavoring agents due to its unique odor profile.
Mécanisme D'action
The mechanism of action of 5-Methyl-7-oxooct-5-enal involves its interaction with various molecular targets. The aldehyde and ketone groups can form covalent bonds with nucleophilic sites on enzymes and proteins, leading to modifications in their activity. This compound can also participate in redox reactions, influencing cellular redox states and signaling pathways.
Comparaison Avec Des Composés Similaires
5-Methyl-7-oxooctanoic acid: Similar structure but with a carboxylic acid group instead of an aldehyde.
5-Methyl-7-hydroxyoct-5-enal: Similar structure but with a hydroxyl group instead of a ketone.
Uniqueness: 5-Methyl-7-oxooct-5-enal is unique due to the presence of both aldehyde and ketone functional groups within the same molecule. This dual functionality allows it to participate in a wider range of chemical reactions compared to its analogs, making it a versatile compound in synthetic and industrial applications.
Propriétés
Numéro CAS |
740816-30-2 |
|---|---|
Formule moléculaire |
C9H14O2 |
Poids moléculaire |
154.21 g/mol |
Nom IUPAC |
5-methyl-7-oxooct-5-enal |
InChI |
InChI=1S/C9H14O2/c1-8(7-9(2)11)5-3-4-6-10/h6-7H,3-5H2,1-2H3 |
Clé InChI |
YGHWQWBYPIFDCF-UHFFFAOYSA-N |
SMILES canonique |
CC(=CC(=O)C)CCCC=O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


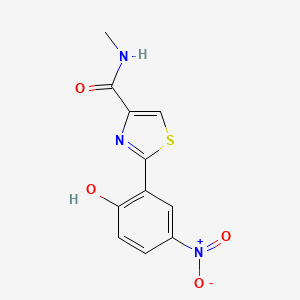
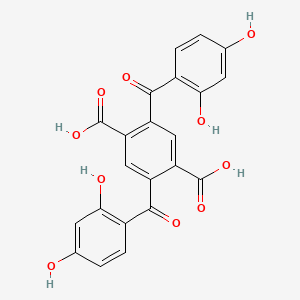
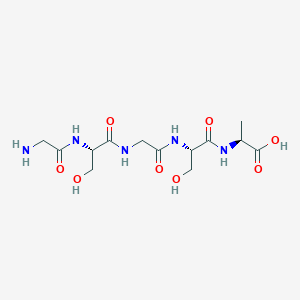





![6-({[(1R)-1-Cyclohexylethyl]amino}methylidene)cyclohexa-2,4-dien-1-one](/img/structure/B14218937.png)
![Methanone, [6-methoxy-1-(3-methylbutyl)-1H-benzimidazol-2-yl]phenyl-](/img/structure/B14218938.png)

![N~1~-[(3-Fluorophenyl)methyl]-N~2~-undecylethane-1,2-diamine](/img/structure/B14218942.png)
